molecular formula C9H8N2O B158200 2-(6-Acetylpyridin-2-yl)acetonitrile CAS No. 135450-45-2

2-(6-Acetylpyridin-2-yl)acetonitrile

Cat. No.: B158200
CAS No.: 135450-45-2
M. Wt: 160.17 g/mol
InChI Key: QWXNTBYMKLNLRG-UHFFFAOYSA-N
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Description

2-(6-Acetylpyridin-2-yl)acetonitrile is a pyridine derivative featuring an acetyl (-COCH₃) substituent at the 6-position of the pyridine ring and an acetonitrile (-CH₂CN) group at the 2-position. Such compounds are often utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic systems, which enhance reactivity in cross-coupling and cyclization reactions.

Properties

IUPAC Name

2-(6-acetylpyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)9-4-2-3-8(11-9)5-6-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXNTBYMKLNLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Acetylpyridin-2-yl)acetonitrile typically involves the reaction of 6-acetylpyridine with acetonitrile in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via deprotonation of the acetonitrile, followed by nucleophilic substitution at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Acetylpyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 2-(6-Carboxypyridin-2-yl)acetonitrile.

    Reduction: 2-(6-Acetylpyridin-2-yl)ethylamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Acetylpyridin-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Acetylpyridin-2-yl)acetonitrile is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups (acetyl and nitrile). These interactions can lead to inhibition or activation of biological pathways, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight Predicted CCS (Ų) [M+H]+ Key Electronic Features
2-(6-Chloropyridin-2-yl)acetonitrile 6-Cl C₇H₅ClN₂ 152.58 133.4 Electron-withdrawing; planar π-system
2-(6-Bromopyridin-2-yl)acetonitrile 6-Br C₇H₅BrN₂ 197.03 N/A Larger atomic radius; polarizable
2-(6-Methylpyridin-2-yl)acetonitrile 6-CH₃ C₈H₈N₂ 132.16 N/A Electron-donating; steric hindrance
2-(6-Methoxy-3-pyridin-2-yl)acetonitrile 6-OCH₃ C₈H₇N₂O 149.16 133.4 Resonance effects; mixed EWG/EDG
2-(6-Acetylpyridin-2-yl)acetonitrile 6-COCH₃ C₉H₈N₂O 160.17* ~140–150 (estimated) Strong EWG; non-planar conformation

*Estimated based on structural similarity.

Key Findings:

  • Electronic Effects : Chloro and bromo substituents withdraw electron density via inductive effects, lowering HOMO-LUMO gaps and increasing electrophilicity. In contrast, methyl groups donate electrons, raising HOMO energies and enhancing nucleophilic reactivity. The acetyl group, a stronger electron-withdrawing group (EWG), likely reduces electron density further, as seen in DFT studies of similar systems where HOMO-LUMO orbitals localize on electron-deficient regions .
  • Conformational Flexibility: Non-planar geometries (e.g., due to acetyl steric bulk) may reduce stacking interactions in crystalline phases, as observed in methyl-substituted analogs .
  • Collision Cross-Section (CCS) : Chloro- and methoxy-substituted analogs exhibit CCS values of ~133.4 Ų for [M+H]+ ions . The acetyl group’s larger size and polarity may increase CCS to ~140–150 Ų, though experimental validation is needed.

Table 2: Reactivity Trends in Functionalization Reactions

Compound Reactivity in Cross-Coupling Preferred Reactions Byproduct Formation Risk
6-Cl derivative High (C–Cl bond activation) Suzuki-Miyaura, Ullmann coupling Moderate (Cl⁻ release)
6-Br derivative Very high Buchwald-Hartwig amination Low
6-CH₃ derivative Low Electrophilic substitution High (steric hindrance)
6-Acetyl derivative Moderate (C–H activation) Friedel-Crafts acylation, nitration High (ketone reactivity)

Insights:

  • The acetyl group’s electron-withdrawing nature facilitates C–H activation at the pyridine ring, enabling direct functionalization without pre-halogenation. This contrasts with chloro/bromo analogs, which rely on transition-metal-catalyzed cross-couplings .
  • Ketone functionality in the acetyl group may lead to side reactions (e.g., nucleophilic attack), necessitating protective strategies during synthesis .

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